molecular formula C13H10N4O4 B14283475 3-Hydroxy-1-(o-carboxyphenyl)-3-(p-nitroso-phenyl)triazene

3-Hydroxy-1-(o-carboxyphenyl)-3-(p-nitroso-phenyl)triazene

Cat. No.: B14283475
M. Wt: 286.24 g/mol
InChI Key: QPOCSTSQVARGBY-MSUUIHNZSA-N
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Description

2-[(1E)-3-Hydroxy-3-(4-nitrosophenyl)triaz-1-en-1-yl]benzoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a triazene group linked to a benzoic acid moiety, with a hydroxy and nitroso group attached to the phenyl ring. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-3-Hydroxy-3-(4-nitrosophenyl)triaz-1-en-1-yl]benzoic acid typically involves the reaction of 4-nitrosophenylhydrazine with benzoic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the triazene linkage. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with careful control of reaction parameters to ensure consistent quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-3-Hydroxy-3-(4-nitrosophenyl)triaz-1-en-1-yl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitroso group can be reduced to an amine group.

    Substitution: The triazene linkage allows for nucleophilic substitution reactions, where the triazene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield benzoquinones, while reduction of the nitroso group results in aniline derivatives.

Scientific Research Applications

2-[(1E)-3-Hydroxy-3-(4-nitrosophenyl)triaz-1-en-1-yl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(1E)-3-Hydroxy-3-(4-nitrosophenyl)triaz-1-en-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and nitroso groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The triazene linkage can undergo cleavage, releasing active intermediates that exert biological effects. These interactions can lead to the inhibition of enzyme activity, induction of apoptosis in cancer cells, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[(1E)-3-Hydroxy-3-(2-nitrosophenyl)triaz-1-en-1-yl]benzoic acid: Similar structure with the nitroso group in a different position.

    4-[(1E)-3-Hydroxy-3-(4-nitrosophenyl)triaz-1-en-1-yl]benzoic acid: Similar structure with the triazene group attached to a different position on the benzoic acid moiety.

Uniqueness

2-[(1E)-3-Hydroxy-3-(4-nitrosophenyl)triaz-1-en-1-yl]benzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The position of the nitroso group and the triazene linkage play a crucial role in its interactions and applications, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of 2-[(1E)-3-Hydroxy-3-(4-nitrosophenyl)triaz-1-en-1-yl]benzoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H10N4O4

Molecular Weight

286.24 g/mol

IUPAC Name

(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrosophenyl)-oxidoazanium

InChI

InChI=1S/C13H10N4O4/c18-13(19)11-3-1-2-4-12(11)14-16-17(21)10-7-5-9(15-20)6-8-10/h1-8,14H,(H,18,19)/b17-16-

InChI Key

QPOCSTSQVARGBY-MSUUIHNZSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)N/N=[N+](/C2=CC=C(C=C2)N=O)\[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NN=[N+](C2=CC=C(C=C2)N=O)[O-]

Origin of Product

United States

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